2-Cyclopropoxy-4-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-4-nitropyridine is an organic compound characterized by a cyclopropoxy group attached to the second position and a nitro group attached to the fourth position of a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-4-nitropyridine typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine N-oxide with nitric acid and sulfuric acid to form 4-nitropyridine N-oxide, which is then reacted with phosphorus trichloride to yield the final product . This method is advantageous due to its high selectivity and yield.
Industrial Production Methods
In industrial settings, continuous flow synthesis is often employed to produce this compound. This method minimizes the accumulation of highly energetic intermediates, ensuring safer and more efficient production. The continuous flow methodology allows for precise control of reaction conditions, leading to higher yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-4-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and palladium catalysts for coupling reactions. The conditions often involve controlled temperatures and pressures to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-Cyclopropoxy-4-aminopyridine, while coupling reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
2-Cyclopropoxy-4-nitropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-4-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or other proteins, potentially inhibiting their activity. The cyclopropoxy group may also play a role in stabilizing these interactions, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropoxy-4-nitropyridine 1-oxide: This compound is similar in structure but contains an additional oxygen atom, which may alter its reactivity and applications.
4-Nitropyridine: Lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
Uniqueness
This compound is unique due to the presence of both the cyclopropoxy and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other pyridine derivatives.
Properties
Molecular Formula |
C8H8N2O3 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-nitropyridine |
InChI |
InChI=1S/C8H8N2O3/c11-10(12)6-3-4-9-8(5-6)13-7-1-2-7/h3-5,7H,1-2H2 |
InChI Key |
FBSXEQRHCPQRLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=NC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.